Gp100 (25-33), human (TFA) is a peptide fragment derived from the human melanoma antigen gp100, consisting of nine amino acids (KVPRNQDWL). This compound is recognized by T cells and is specifically restricted by the H-2Db molecule, which plays a crucial role in immune response. Gp100 (25-33) is significant in immunological research, particularly in studies related to melanoma and T cell activation.
The peptide is synthesized from the gp100 protein, which is associated with melanoma, a type of skin cancer. The specific sequence corresponds to amino acids 25 to 33 of the gp100 protein, making it a relevant target for cancer immunotherapy.
Gp100 (25-33), human (TFA) is classified as an epitope peptide and falls under the category of immunogenic peptides used in cancer research and immunology. Its ability to activate CD8+ T cells enhances its importance in therapeutic applications.
Gp100 (25-33), human (TFA) is synthesized primarily using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
For industrial production, automated peptide synthesizers are often employed to enhance efficiency and consistency, followed by purification using high-performance liquid chromatography (HPLC) to ensure product purity.
The molecular structure of Gp100 (25-33), human (TFA) consists of a linear sequence of nine amino acids. The trifluoroacetic acid (TFA) component enhances solubility and stability during synthesis and storage.
The molecular formula can be represented as , with a molecular weight of approximately 1,045.2 g/mol. The specific arrangement of amino acids provides unique structural properties that facilitate its recognition by T cells.
Gp100 (25-33), human primarily undergoes peptide bond formation during synthesis. It can also participate in various chemical modifications:
Common reagents used include:
Gp100 (25-33), human exerts its effects by binding to H-2Db molecules on antigen-presenting cells. This complex is recognized by CD8+ T cell receptors, leading to T cell activation. Once activated, these T cells target and destroy melanoma cells expressing the gp100 antigen, thus playing a vital role in anti-tumor immunity .
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation.
Gp100 (25-33), human has several key applications in scientific research:
This compound's unique properties make it essential for advancing research in cancer treatment and immunology.
Glycoprotein 100 (Gp100), specifically the human Gp100 (25-33) nonapeptide (amino acid sequence: Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu), functions as a critical tumor-associated antigen in melanoma immunology. This peptide fragment, derived from the melanocyte differentiation glycoprotein 100, demonstrates restricted presentation through major histocompatibility complex class I molecules and plays a pivotal role in activating cytotoxic T lymphocyte responses against melanoma cells [1] [10]. The trifluoroacetate salt formulation enhances solubility for research applications, facilitating investigation into its immunological properties without altering biological specificity [1].
The human Gp100 (25-33) peptide exhibits high-affinity binding to the murine H-2Db major histocompatibility complex class I molecule, forming a stable peptide-major histocompatibility complex complex recognized by T cell receptors on CD8-positive T lymphocytes. Structural analyses reveal that the peptide binds within the antigen-binding groove of H-2Db through specific anchor residues: Val² and Pro³ at position P2 and P3 facilitate major histocompatibility complex interaction, while Trp⁸ serves as the primary T cell receptor contact point [10]. This specific interaction positions the peptide for optimal T cell receptor engagement, triggering downstream T cell activation cascades.
Table 1: Structural Characteristics of Gp100 (25-33) Epitope Binding
Position | Amino Acid | Role in MHC Binding | Role in TCR Recognition |
---|---|---|---|
25 (P1) | Lysine (K) | Minor anchor | Limited contact |
26 (P2) | Valine (V) | Primary anchor | Auxiliary contact |
27 (P3) | Proline (P) | Secondary anchor | Structural determinant |
28 (P4) | Arginine (R) | Not critical | Specificity determinant |
32 (P8) | Tryptophan (W) | Not involved | Dominant contact point |
Comparative studies demonstrate that the human Gp100 (25-33) peptide (Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu) functions as a heteroclitic epitope relative to its murine counterpart (Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu). The human peptide exhibits approximately 100-fold greater binding affinity for H-2Db molecules and enhanced T cell receptor triggering capacity compared to the murine homolog [10]. This enhanced immunogenicity stems specifically from the three amino-terminal residue differences (positions 25-27), which create superior major histocompatibility complex anchoring while maintaining cross-reactivity with the native murine epitope expressed on melanoma cells. This heteroclitic property underpins the effectiveness of human Gp100 (25-33) in murine melanoma models, where vaccination with the human peptide overcomes immunological tolerance to the self-antigen [10].
Upon engagement of the Gp100 (25-33)-H-2Db complex by CD8-positive T-lymphocyte receptors, T cells undergo activation characterized by proliferation, cytokine secretion, and acquisition of cytotoxic effector functions. Research utilizing lacZ-inducible T cell hybridomas specific for Gp100 (25-33) demonstrates that peptide recognition triggers nuclear factor of activated T cells pathway activation, leading to interleukin-2 and tumor necrosis factor-α secretion within hours of epitope encounter [7]. This activation provides both autocrine T cell stimulation and paracrine immune modulation within the tumor microenvironment.
The tumoricidal activity of Gp100 (25-33)-specific CD8-positive T-lymphocytes operates through two primary mechanisms:
Table 2: Effector Functions of Gp100 (25-33)-Specific CD8-Positive T-Lymphocytes
Effector Mechanism | Molecular Mediators | Biological Consequence on Melanoma |
---|---|---|
Cytolytic Granule Release | Perforin, Granzyme B, Cathepsin C | Caspase activation, mitochondrial apoptosis pathway initiation |
Death Receptor Engagement | Fas ligand, Tumor necrosis factor-related apoptosis-inducing ligand | Death receptor trimerization, caspase-8 activation |
Cytokine Secretion | Interferon-gamma, Tumor necrosis factor-alpha | Major histocompatibility complex upregulation, anti-angiogenesis, macrophage activation |
Chemokine Production | CXCL9, CXCL10 | Recruitment of additional T cells and natural killer cells |
Advanced immunotherapeutic approaches exploit these activation mechanisms through artificial antigen-presenting cell technology. Microparticles conjugated with H-2Db/Gp100 (25-33)-immunoglobulin dimers alongside co-stimulatory molecules (anti-CD28, anti-4-1BB, anti-CD2) and checkpoint inhibitors (anti-cytotoxic T-lymphocyte-associated protein 4, anti-programmed cell death protein 1) can expand Gp100-specific CD8-positive T-lymphocytes ex vivo to frequencies exceeding 40% of total T cells [2]. These expanded populations demonstrate potent in vivo tumor control in murine melanoma models through enhanced cytotoxic activity and improved tumor homing capabilities. Notably, three infusions of such multifunctional artificial antigen-presenting cells expanded Gp100 (25-33)-specific T cells 200-fold within tumor tissue, correlating with significant melanoma growth inhibition [2].
Therapeutic targeting of Gp100 (25-33) epitope presents a fundamental immunological paradox: as a melanocyte differentiation antigen, it is expressed in both malignant melanoma cells and normal melanocytes. Consequently, immune responses against this epitope carry inherent risks of autoimmune pathology against normal pigment-producing cells. Vitiligo-like depigmentation observed in melanoma patients responding to immunotherapy provides clinical evidence of such cross-reactivity, serving as both a biomarker for anti-tumor immunity and a manifestation of autoimmune toxicity [5].
Research indicates that the autoimmune destruction of melanocytes and tumoricidal activity against melanoma share identical antigen specificities, mediated by CD8-positive T-lymphocytes recognizing identical melanocyte/melanoma-shared antigens including Gp100, Melan-A, and tyrosinase [5]. The critical determinant distinguishing protective anti-tumor immunity from pathological autoimmunity appears to be the anatomical microenvironment and cytokine signaling context. In melanoma lesions, interferon-gamma signaling upregulates CXCL9 and CXCL10 production primarily by dendritic cells and macrophages, recruiting melanocyte/melanoma-shared antigen-specific CD8-positive T-lymphocytes through CXCR3 chemokine receptor interactions [5]. Conversely, in vitiligo development, keratinocytes constitute the predominant cellular source of CXCL10 within the skin, driving T cell recruitment to epidermal melanocytes.
The functional avidity of T cell receptors for the Gp100 (25-33)-major histocompatibility complex complex influences autoimmune potential. Studies comparing tumor-infiltrating lymphocytes recognizing major histocompatibility complex class I-restricted melanoma antigens have identified CD4-positive T lymphocytes exhibiting atypical major histocompatibility complex class I restriction, including recognition of Gp100-derived epitopes [3]. These CD4-positive T lymphocytes demonstrate approximately 10-100-fold lower functional avidity for peptide-major histocompatibility complex complexes compared to conventional CD8-positive T-lymphocytes, potentially representing a peripheral tolerance mechanism that permits low-avidity autoreactive T cell responses while preventing high-avidity destructive autoimmunity [3].
Melanoma differentiation status significantly influences Gp100 epitope presentation through major histocompatibility complex class II molecules, indirectly affecting CD4-positive T-lymphocyte responses. In dedifferentiated melanomas lacking mature melanosomes, Gp100 traffics predominantly to lysosome-associated membrane protein 1-positive/major histocompatibility complex class II-positive late endosomes, facilitating efficient processing and presentation of epitopes like Gp100 (44-59) [4]. Conversely, in melanomas containing stage II melanosomes, Gp100 accumulates within these specialized organelles which lack major histocompatibility complex class II molecules, substantially reducing major histocompatibility complex class II-restricted presentation. This suggests that melanoma dedifferentiation may paradoxically enhance immune visibility by redirecting melanosomal proteins toward conventional antigen-processing compartments [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3